[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate
CAS No.:
Cat. No.: VC16585218
Molecular Formula: C45H74NO8P
Molecular Weight: 788.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C45H74NO8P |
|---|---|
| Molecular Weight | 788.0 g/mol |
| IUPAC Name | [(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate |
| Standard InChI | InChI=1S/C45H74NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-44(47)51-41-43(42-53-55(49,50)52-40-39-46)54-45(48)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,23-26,29-32,43H,3-10,15-16,21-22,27-28,33-42,46H2,1-2H3,(H,49,50)/b13-11-,14-12-,19-17-,20-18-,25-23-,26-24-,31-29-,32-30-/t43-/m1/s1 |
| Standard InChI Key | JTERLNYVBOZRHI-PPBJBQABSA-N |
| Isomeric SMILES | CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC |
| Canonical SMILES | CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The compound belongs to the phospholipid class, characterized by a glycerol backbone substituted with two polyunsaturated fatty acid chains and a phosphorylethanolamine group. The (2R) configuration at the glycerol backbone’s second carbon establishes its stereochemical identity, while the 5Z,8Z,11Z,14Z double-bond geometry in both fatty acid chains confers rigidity and oxidative susceptibility . The phosphorylethanolamine moiety consists of a phosphate group linked to an ethanolamine unit via an ethoxy bridge, enabling hydrogen bonding and ionic interactions.
Key Structural Components
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Glycerol backbone: Serves as the structural scaffold for esterification.
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Icosa-5,8,11,14-tetraenoyl groups: Two 20-carbon chains with four cis-configured double bonds, enhancing membrane fluidity and susceptibility to lipid peroxidation.
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2-Aminoethoxy(hydroxy)phosphoryl group: Provides amphiphilicity and potential interaction sites for enzymatic or receptor binding.
IUPAC Nomenclature and Stereochemical Considerations
The systematic IUPAC name reflects the compound’s precise stereochemistry and substituent arrangement:
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Stereodescriptors: The (2R) designation specifies the absolute configuration at the glycerol’s second carbon.
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Double-bond geometry: The 5Z,8Z,11Z,14Z notation indicates cis configurations across all double bonds in the fatty acid chains .
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Phosphorylethanolamine group: Described as [2-aminoethoxy(hydroxy)phosphoryl]oxy, highlighting the ethoxy linker and hydroxyl-phosphate group.
Physicochemical Properties
Molecular Formula and Mass
| Property | Value |
|---|---|
| Molecular formula | C45H72NO8P |
| Average molecular mass | 786.044 g/mol |
| Monoisotopic mass | 785.499555 g/mol |
| Physical state | Solid (predicted) |
The compound’s high molecular mass and extended unsaturated hydrocarbon chains contribute to its low solubility in aqueous media and propensity for lipid bilayer integration .
Stereochemical Analysis
The molecule contains one defined stereocenter at the glycerol backbone and eight stereodefined double bonds (four per fatty acid chain). This stereochemical complexity necessitates precise synthetic protocols to avoid racemization or geometric isomerism during production.
Synthetic and Production Challenges
Stereocontrolled Synthesis
Synthesizing this compound requires:
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Enantioselective glycerol functionalization: Chiral catalysts or enzymes to establish the (2R) configuration.
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Cis-selective double-bond formation: Wittig or Stork enamine reactions to install Z-configured double bonds.
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Phosphorylethanolamine incorporation: Phosphoramidite chemistry for coupling the aminoethoxy-phosphate group.
Industrial-scale production faces hurdles in maintaining stereochemical fidelity, necessitating advanced purification techniques like chiral chromatography .
Data Tables
Table 1: Structural and Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C45H72NO8P | ChemSpider |
| Average mass | 786.044 g/mol | ChemSpider |
| Double-bond count | 8 | ChemSpider |
| Defined stereocenters | 1 | ChemSpider |
Table 2: Comparative Analysis with Analogous Phospholipids
| Compound | Double Bonds | Headgroup | Biological Role |
|---|---|---|---|
| Phosphatidylcholine | 0–4 | Choline | Membrane structure |
| Phosphatidylethanolamine | 0–4 | Ethanolamine | Membrane curvature |
| Target compound | 8 | Ethanolamine | Hypothesized signaling roles |
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